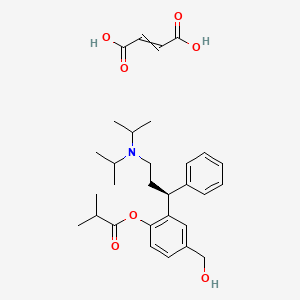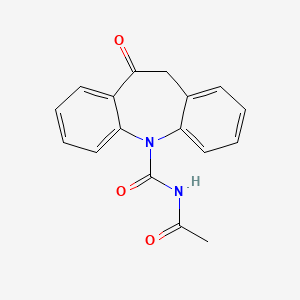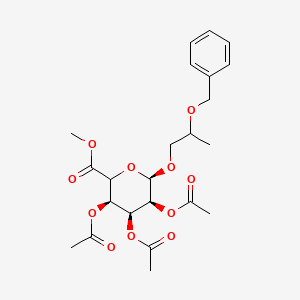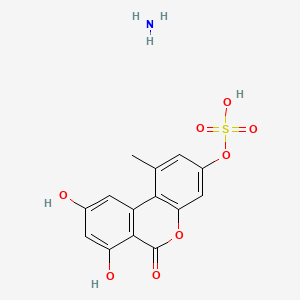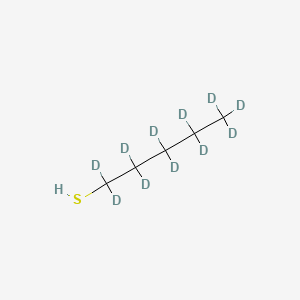
1-Pentane-D11-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a thiol compound with the molecular formula C5HD11S and a molecular weight of 115.28 g/mol. The compound is characterized by the presence of a thiol group (-SH) attached to a pentane chain, where the hydrogen atoms are replaced by deuterium (D).
Méthodes De Préparation
1-Pentane-D11-thiol can be synthesized through various methods. One common approach involves the deuteration of 1-pentanethiol. This process typically includes the reaction of 1-pentanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
1-Pentane-D11-thiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to form the corresponding alkane, pentane-D11, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. This reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Applications De Recherche Scientifique
1-Pentane-D11-thiol has a wide range of applications in scientific research, including:
Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Deuterated compounds are used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening in clinical settings.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for identification, qualitative, and quantitative analysis.
Mécanisme D'action
The mechanism of action of 1-Pentane-D11-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical species. This reactivity makes it useful in various chemical reactions and applications .
Comparaison Avec Des Composés Similaires
1-Pentane-D11-thiol can be compared with other similar thiol compounds, such as:
1-Pentanethiol: The non-deuterated form of this compound, with the molecular formula C5H12S.
2-Pentanethiol: A structural isomer of 1-pentanethiol, where the thiol group is attached to the second carbon atom in the pentane chain.
1-Hexanethiol: A thiol compound with a longer carbon chain, having the molecular formula C6H14S.
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways.
Propriétés
Formule moléculaire |
C5H12S |
|---|---|
Poids moléculaire |
115.28 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane-1-thiol |
InChI |
InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
ZRKMQKLGEQPLNS-GILSBCIXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
SMILES canonique |
CCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
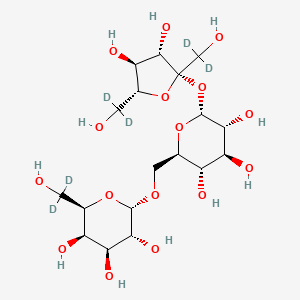
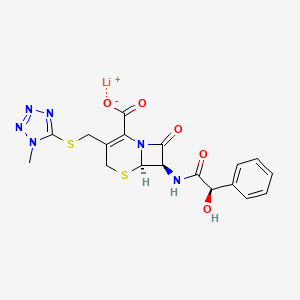
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
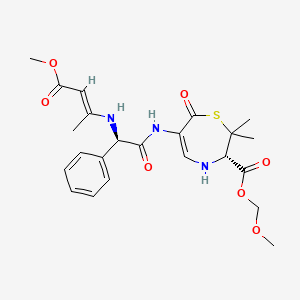
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
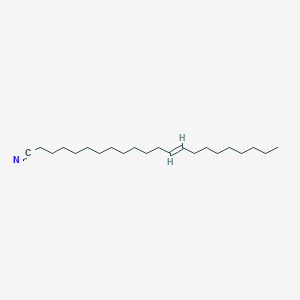
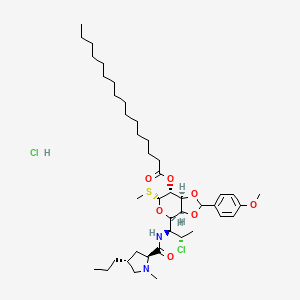
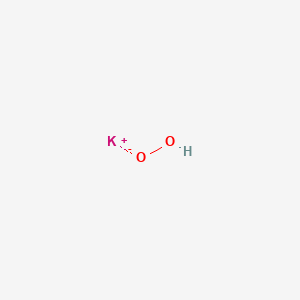
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
